molecular formula C21H24BrN3O2S2 B2639674 3-(4-bromophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 687565-99-7

3-(4-bromophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Número de catálogo: B2639674
Número CAS: 687565-99-7
Peso molecular: 494.47
Clave InChI: DHTXSUMKEGXXSB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-bromophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H24BrN3O2S2 and its molecular weight is 494.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-(4-bromophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to the thieno[3,2-d]pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Structure and Synthesis

The structure of the compound features a thieno[3,2-d]pyrimidine core substituted with a bromophenyl group and a piperidine-derived moiety. The synthesis typically involves multi-step organic reactions that allow for the introduction of various functional groups that enhance biological activity.

Antimicrobial Activity

Research indicates that thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to the one showed promising activity against both gram-positive and gram-negative bacteria. For instance:

  • Compound A demonstrated an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics.
  • Structure-activity relationship (SAR) studies suggested that modifications in substituents directly influence antimicrobial potency .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. A recent study highlighted its efficacy against several cancer cell lines:

  • SU-DHL-6 : IC50 = 0.55 μM
  • WSU-DLCL-2 : IC50 = 0.95 μM
  • K562 : IC50 = 1.68 μM

These results indicate that the compound can induce apoptosis in cancer cells and inhibit cell migration . The low toxicity against normal cells (CC50 = 15.09 μM) suggests a favorable therapeutic index .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been documented. For example:

  • Inhibitory effects on 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) were observed, which is crucial for regulating steroid hormone levels. Compounds derived from similar scaffolds showed moderate inhibition (36% at 1 μM) .
  • Additionally, thieno[3,2-d]pyrimidines have been identified as phosphodiesterase (PDE) inhibitors, particularly against PDE4, which is involved in cAMP signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various thieno[3,2-d]pyrimidine derivatives against bacterial strains and found that modifications in the bromophenyl group significantly enhanced antibacterial activity compared to unmodified compounds .
  • Cancer Cell Line Studies : The compound was tested against lymphoma cell lines where it not only inhibited proliferation but also induced morphological changes indicative of apoptosis .

Aplicaciones Científicas De Investigación

Cereblon Ligands and Protein Degradation

One of the prominent applications of this compound is its role as a cereblon E3 ligase binding agent. Cereblon is part of the ubiquitin-proteasome system that regulates protein degradation. Compounds that can bind to cereblon can induce the ubiquitination and subsequent degradation of specific target proteins. This mechanism has been utilized in developing therapies for multiple myeloma, where compounds like thalidomide have shown efficacy by altering the specificity of the cereblon complex to degrade Ikaros and Aiolos transcription factors essential for tumor growth .

Anticancer Activity

The thieno[3,2-d]pyrimidin scaffold has been associated with various anticancer activities. Research indicates that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines by interfering with critical cellular pathways involved in proliferation and survival. The ability to target specific proteins for degradation suggests potential use in personalized cancer therapies where specific oncogenic proteins are overexpressed .

Targeted Therapy

The bifunctional nature of this compound allows it to serve as a targeted therapeutic agent by recruiting cellular machinery to eliminate harmful proteins selectively. This approach aligns with current trends in precision medicine, where treatments are tailored based on individual tumor profiles and molecular characteristics .

Combination Therapies

In addition to its standalone applications, this compound can be explored in combination with other therapeutic agents to enhance efficacy and reduce side effects. For instance, pairing it with traditional chemotherapeutics could improve outcomes in resistant cancer types by overcoming mechanisms of drug resistance through targeted degradation pathways .

Table: Summary of Research Findings on Applications

Study ReferenceApplication FocusKey Findings
Anticancer ActivityDemonstrated selective cytotoxicity in various cancer cell lines.
Cereblon LigandsInduced degradation of Ikaros and Aiolos in multiple myeloma cells.
Targeted TherapyEffective modulation of protein degradation pathways leading to reduced tumor growth.

Propiedades

IUPAC Name

3-(4-bromophenyl)-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O2S2/c1-2-15-5-3-4-11-24(15)18(26)13-29-21-23-17-10-12-28-19(17)20(27)25(21)16-8-6-14(22)7-9-16/h6-9,15H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTXSUMKEGXXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.